molecular formula C15H9Cl2NO B13974138 2H-Indol-2-one, 3-[(2,6-dichlorophenyl)methylene]-1,3-dihydro- CAS No. 212554-46-6

2H-Indol-2-one, 3-[(2,6-dichlorophenyl)methylene]-1,3-dihydro-

Cat. No.: B13974138
CAS No.: 212554-46-6
M. Wt: 290.1 g/mol
InChI Key: VXPXDUGSIZEARG-UHFFFAOYSA-N
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Description

3-(2,6-Dichlorobenzylidene)indolin-2-one is a chemical compound with the molecular formula C15H9Cl2NO. It is a derivative of indolin-2-one, where the indolinone core is substituted with a 2,6-dichlorobenzylidene group.

Preparation Methods

Synthetic Routes and Reaction Conditions

3-(2,6-Dichlorobenzylidene)indolin-2-one can be synthesized through the Knoevenagel condensation reaction. This reaction involves the condensation of 1,3-dihydroindol-2-one with 2,6-dichlorobenzaldehyde in the presence of a base such as pyridine or piperidine . The reaction is typically carried out under reflux conditions in an organic solvent like ethanol or methanol. The product is then purified through recrystallization.

Industrial Production Methods

While specific industrial production methods for 3-(2,6-dichlorobenzylidene)indolin-2-one are not well-documented, the general approach would involve scaling up the Knoevenagel condensation reaction. This would require optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as column chromatography or crystallization.

Chemical Reactions Analysis

Types of Reactions

3-(2,6-Dichlorobenzylidene)indolin-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxindole derivatives.

    Reduction: Reduction reactions can convert the benzylidene group to a benzyl group.

    Substitution: The dichlorobenzylidene group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

    Oxidation: Oxindole derivatives.

    Reduction: Benzyl-substituted indolin-2-one.

    Substitution: Various substituted indolin-2-one derivatives depending on the nucleophile used.

Scientific Research Applications

3-(2,6-Dichlorobenzylidene)indolin-2-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(2,6-dichlorobenzylidene)indolin-2-one involves its interaction with molecular targets such as receptor tyrosine kinases. The compound acts as an inhibitor, blocking the activity of these enzymes and thereby interfering with cell signaling pathways that promote cancer cell growth and proliferation . This inhibition is achieved through competitive binding at the ATP-binding site of the kinase.

Comparison with Similar Compounds

Similar Compounds

  • 3-(2,6-Dichlorobenzylidene)hydrazono)indolin-2-one
  • 3-(2-chloro-6-fluorobenzylidene)hydrazono)indolin-2-one

Uniqueness

3-(2,6-Dichlorobenzylidene)indolin-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it exhibits potent inhibitory activity against multiple receptor tyrosine kinases, making it a valuable compound in cancer research .

Properties

CAS No.

212554-46-6

Molecular Formula

C15H9Cl2NO

Molecular Weight

290.1 g/mol

IUPAC Name

3-[(2,6-dichlorophenyl)methylidene]-1H-indol-2-one

InChI

InChI=1S/C15H9Cl2NO/c16-12-5-3-6-13(17)11(12)8-10-9-4-1-2-7-14(9)18-15(10)19/h1-8H,(H,18,19)

InChI Key

VXPXDUGSIZEARG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CC3=C(C=CC=C3Cl)Cl)C(=O)N2

Origin of Product

United States

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